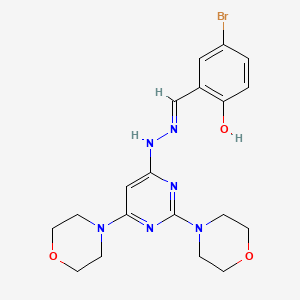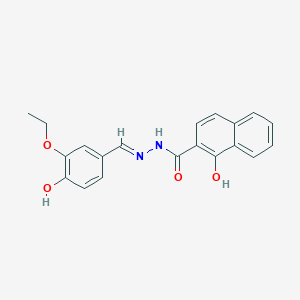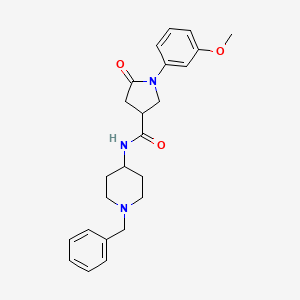
5-bromo-2-hydroxybenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-2-hydroxybenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone, also known as BHMP, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. BHMP is a metal chelator, meaning that it can bind to metal ions and remove them from the body. This property makes it a promising candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
作用機序
5-bromo-2-hydroxybenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone exerts its anticancer effects by chelating metal ions, particularly iron and copper, which are essential for the growth and proliferation of cancer cells. By removing these metal ions, 5-bromo-2-hydroxybenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone disrupts the cancer cells' ability to divide and grow, ultimately leading to their death.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 5-bromo-2-hydroxybenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone has also been found to have beneficial effects in the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. 5-bromo-2-hydroxybenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone has been shown to reduce the accumulation of toxic proteins in the brain, which are thought to contribute to the development of these diseases.
実験室実験の利点と制限
One of the main advantages of 5-bromo-2-hydroxybenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone is its ability to selectively target cancer cells, while leaving healthy cells unharmed. This makes it a promising candidate for the development of new cancer treatments. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are many potential future directions for research on 5-bromo-2-hydroxybenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone. One area of interest is the development of new cancer treatments that incorporate 5-bromo-2-hydroxybenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone, either alone or in combination with other drugs. Another area of research involves the use of 5-bromo-2-hydroxybenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone in the treatment of infectious diseases, such as malaria and tuberculosis. Additionally, further research is needed to fully understand the biochemical and physiological effects of 5-bromo-2-hydroxybenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone, and to determine its potential toxicity and side effects.
合成法
5-bromo-2-hydroxybenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone can be synthesized using a variety of methods, including the reaction of 5-bromo-2-hydroxybenzaldehyde with hydrazine hydrate, followed by reaction with 2,6-diaminopyrimidine-4-ol. Other methods involve the use of different reagents and solvents, but all result in the formation of 5-bromo-2-hydroxybenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone.
科学的研究の応用
5-bromo-2-hydroxybenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone has been extensively studied for its potential applications in the field of medicine. One of the most promising areas of research involves the use of 5-bromo-2-hydroxybenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone as a potential anticancer agent. 5-bromo-2-hydroxybenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been found to be particularly effective against breast, lung, and colon cancer cells.
特性
IUPAC Name |
4-bromo-2-[(E)-[(2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazinylidene]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN6O3/c20-15-1-2-16(27)14(11-15)13-21-24-17-12-18(25-3-7-28-8-4-25)23-19(22-17)26-5-9-29-10-6-26/h1-2,11-13,27H,3-10H2,(H,22,23,24)/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHYLHCTFIHLKB-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2)NN=CC3=C(C=CC(=C3)Br)O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=C2)N/N=C/C3=C(C=CC(=C3)Br)O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[5-(1H-indol-2-ylmethylene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B6072466.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-5-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-methyl-2-furamide](/img/structure/B6072484.png)
![1-(2-chlorobenzyl)-N-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6072486.png)
![benzaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6072493.png)
![N-(2,4-dimethoxyphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6072498.png)

![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B6072513.png)

![2-(2-chloro-4-fluorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6072529.png)
![1-(cyclohexylmethyl)-4-{[3-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B6072530.png)
![4-{4-[(2,6-dichlorobenzyl)oxy]-1,2,5-thiadiazol-3-yl}morpholine](/img/structure/B6072542.png)
![2-(1H-benzimidazol-1-ylmethyl)-N-[1-(4-methylphenyl)propyl]-1,3-oxazole-4-carboxamide](/img/structure/B6072543.png)
![7-hydroxy-8-{[(4-iodophenyl)imino]methyl}-4-methyl-2H-chromen-2-one](/img/structure/B6072551.png)
![(1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)(1-methyl-1H-imidazol-2-yl)methanol](/img/structure/B6072554.png)